2-(2-Phenylhydrazinylidene)butanoic acid

Description

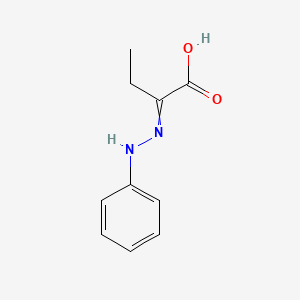

2-(2-Phenylhydrazinylidene)butanoic acid is a hydrazone derivative characterized by a butanoic acid backbone conjugated with a phenylhydrazine moiety. This compound belongs to a class of molecules studied for their biological activity, particularly as inhibitors of bacterial sortase A enzymes, which are critical for virulence in Gram-positive pathogens . Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol (calculated based on standard atomic weights).

Properties

CAS No. |

70263-59-1 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(phenylhydrazinylidene)butanoic acid |

InChI |

InChI=1S/C10H12N2O2/c1-2-9(10(13)14)12-11-8-6-4-3-5-7-8/h3-7,11H,2H2,1H3,(H,13,14) |

InChI Key |

BSXWVZKFHYNKAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Phenylhydrazinylidene)butanoic acid typically involves the reaction of phenylhydrazine with an appropriate keto acid or ester. One common synthetic route includes the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Phenylhydrazinylidene)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in combating antibiotic-resistant bacterial infections.

Mechanism of Action

The mechanism of action of 2-(2-Phenylhydrazinylidene)butanoic acid, particularly its derivatives, involves the inhibition of sortase A transpeptidase. This enzyme is crucial for the virulence of Gram-positive bacteria, as it facilitates the anchoring of surface proteins to the bacterial cell wall. The compound inhibits this enzyme by binding to its active site, preventing the cleavage and transpeptidation steps necessary for protein anchoring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The introduction of electron-withdrawing substituents on the phenyl ring significantly enhances biological activity. For instance, 3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid (compound 2b in ) exhibits an IC₅₀ of 50 µM against sortase A, outperforming the parent compound lacking chlorine substituents. The dichloro groups likely improve binding affinity through hydrophobic interactions and electron-withdrawing effects, stabilizing the enzyme-inhibitor complex .

Chain Length Variations

Increasing the carbon chain length alters physicochemical properties. 2-(2-Phenylhydrazinylidene)octanoic acid (C₁₄H₂₀N₂O₂, MW 248.32 g/mol) has a longer hydrophobic tail compared to the butanoic acid derivative.

Functional Group Modifications

- Ester vs. Carboxylic Acid: Replacing the ethoxycarbonyl group in ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate with a carboxylic acid (as in 2-(2-phenylhydrazinylidene)butanoic acid) reduces enzymatic IC₅₀ values, suggesting the free acid form improves target engagement .

- Chloro and Oxo Substitutions: The compound 4-chloro-3-oxo-2-(2-phenylhydrazinylidene)butanoic acid ethyl ester (C₁₂H₁₃ClN₂O₃, MW 280.70 g/mol) introduces a chlorine atom and ketone group, which may enhance electrophilicity and reactivity in biological systems .

Heterocyclic and Aromatic Hydrazones

- (E)-4-[2-(2-Hydroxybenzoyl)hydrazinylidene]pentanoic acid () incorporates a hydroxybenzoyl group instead of a simple phenyl ring.

- 1-(2-Hydroxy-3-methoxybenzylidene)carbonohydrazide () features a methoxy group and a carbohydrazide linker, which confer antioxidant properties distinct from the sortase inhibition seen in phenylhydrazinylidene derivatives .

Key Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance enzyme inhibition by modulating electronic and steric interactions .

Chain Length: Longer aliphatic chains (e.g., octanoic acid) increase hydrophobicity, which may improve tissue penetration but reduce solubility .

Functional Groups : Carboxylic acids generally show higher inhibitory activity than ester derivatives, likely due to improved ionization and binding .

Diverse Applications : Structural variations (e.g., hydroxybenzoyl, methoxy) shift biological roles from enzyme inhibition to antioxidant or anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.